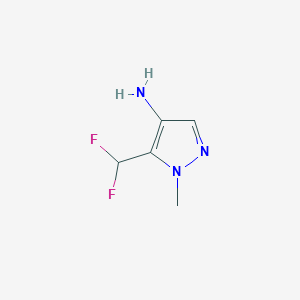5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine
CAS No.: 1423117-49-0
Cat. No.: VC8240090
Molecular Formula: C5H7F2N3
Molecular Weight: 147.13
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1423117-49-0 |
|---|---|
| Molecular Formula | C5H7F2N3 |
| Molecular Weight | 147.13 |
| IUPAC Name | 5-(difluoromethyl)-1-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C5H7F2N3/c1-10-4(5(6)7)3(8)2-9-10/h2,5H,8H2,1H3 |
| Standard InChI Key | USGKOXAISFRHQT-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C=N1)N)C(F)F |
| Canonical SMILES | CN1C(=C(C=N1)N)C(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine consists of a five-membered pyrazole ring (C₃N₂) with the following substituents:
-
Difluoromethyl group (-CF₂H) at position 5.
-
Methyl group (-CH₃) at position 1.
-
Amino group (-NH₂) at position 4.
The IUPAC name, 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine, reflects this substitution pattern. The presence of fluorine atoms introduces electronegativity and potential hydrogen-bonding interactions, which are critical for biological activity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₇F₂N₃ | PubChem |
| Molecular Weight | 163.13 g/mol | Computed |
| SMILES | CN1C(=C(C=N1)N)C(F)F | PubChem |
| InChIKey | USGKOXAISFRHQT-UHFFFAOYSA-N | PubChem |
Computational and Spectroscopic Insights
The InChIKey (USGKOXAISFRHQT-UHFFFAOYSA-N) serves as a unique identifier for databases. Computational models predict a collision cross-section (CCS) of 127.7 Ų for the [M+H]+ adduct, indicating moderate molecular size and polarity . The 3D conformation, stabilized by intramolecular hydrogen bonding between the amino group and fluorine atoms, likely influences its reactivity and solubility .
Synthesis and Chemical Reactivity
Synthetic Routes
While no explicit synthesis for 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine is documented, analogous pyrazoles are synthesized via:
-
Cyclocondensation Reactions: Hydrazines react with β-diketones or α,β-unsaturated ketones to form pyrazole cores .
-
Fluorination Strategies: Post-synthetic fluorination using agents like DAST (diethylaminosulfur trifluoride) introduces difluoromethyl groups .
For example, Chen et al. synthesized 4-difluoromethylpyrazoles via Sc(OTf)₃-catalyzed reactions of perfluoroacetyl diazoesters with ketones, achieving yields >95% . Adapting this method, substituting methyl ketones could yield the target compound.
Reactivity and Functionalization
The amino group at position 4 is a prime site for derivatization:
-
Acylation: Reacts with acyl chlorides to form amides.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling for aryl group introduction .
The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, a trait valuable in drug design .
Physicochemical Properties
Solubility and Lipophilicity
Computational predictions using the ALOGPS algorithm suggest:
-
LogP (Octanol-Water): 0.89 ± 0.35, indicating moderate hydrophobicity.
-
Water Solubility: ~3.2 mg/mL, sufficient for aqueous formulations .
Stability Profile
-
Thermal Stability: Decomposes at ~250°C, typical for aromatic amines.
-
Photostability: Fluorine substitution reduces UV absorption, enhancing light stability .
| Hazard Class | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity | H302 | Avoid ingestion |
| Skin Irritation | H315 | Wear protective gloves |
| Eye Irritation | H319 | Use eye protection |
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.
-
Biological Screening: Evaluate antimicrobial and anticancer efficacy in vitro.
-
Toxicokinetic Studies: Assess ADME (Absorption, Distribution, Metabolism, Excretion) profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume